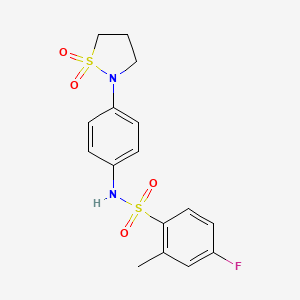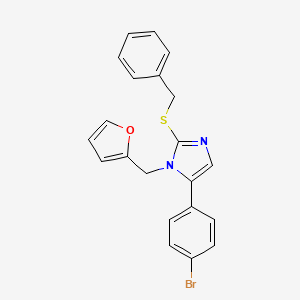![molecular formula C9H13ClN2 B2462957 (prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride CAS No. 1158342-39-2](/img/structure/B2462957.png)
(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of a pyridine ring, a prop-2-en-1-amine group, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the reaction of pyridine-3-carbaldehyde with propargylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents like toluene or ethyl acetate, and may require the use of oxidizing agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine group are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH4, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while reduction reactions can produce reduced amine compounds.
Wissenschaftliche Forschungsanwendungen
(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(prop-2-en-1-yl)[(pyridin-3-yl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
N-(Pyridin-2-ylmethyl)prop-2-en-1-amine: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine: Another similar compound with the pyridine ring attached at the 4-position, which can result in variations in reactivity and applications.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-10-7-9-4-3-6-11-8-9;/h2-4,6,8,10H,1,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIBSDVPBCFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine](/img/structure/B2462874.png)
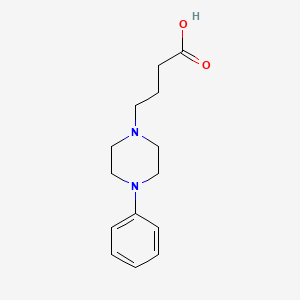
![10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2462877.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2462881.png)
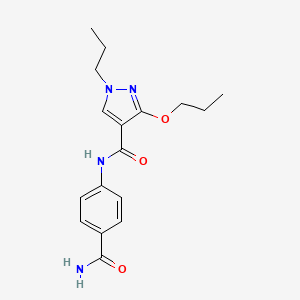
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)
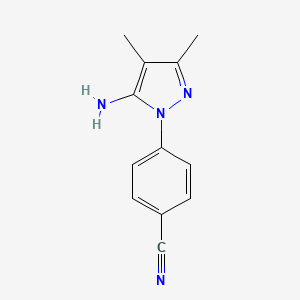
![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)

